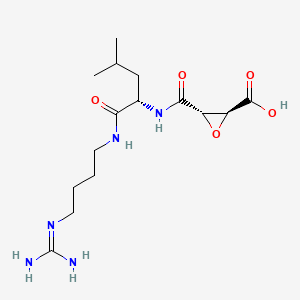
Ethyl 3,4-dihydroxybenzoate
Übersicht
Beschreibung
Ethyl 3,4-dihydroxybenzoate, also known as Ethyl Protocatechuate, is a compound with the molecular formula C9H10O4 . It is an analogue of 2-oxoglutarate and thus a competitive inhibitor of prolyl hydroxylase domain enzymes (PHDs) . This compound is known to exhibit antioxidant, cardioprotective, neuroprotective, antimicrobial, anti-inflammatory, and myoprotective activity .
Synthesis Analysis
Ethyl 3,4-dihydroxybenzoate can be synthesized from 3,4-dihydroxybenzoic acid by an esterification process with absolute ethanol .Molecular Structure Analysis
The molecular weight of Ethyl 3,4-dihydroxybenzoate is 182.17 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
A mixture containing 3,4-dihydroxybenzoic acid, ethanol, and concentrated H2SO4 can be refluxed for 48 hours to synthesize Ethyl 3,4-dihydroxybenzoate.Physical And Chemical Properties Analysis
Ethyl 3,4-dihydroxybenzoate is a pale yellow to beige crystalline powder . It has a melting point of 132-134 °C and a boiling point of 275.56°C . It is insoluble in water but soluble in ethanol .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “Ethyl 3,4-dihydroxybenzoate”, focusing on unique applications:
Bioprocessing
Ethyl 3,4-dihydroxybenzoate is used in bioprocessing applications, particularly in cell culture and transfection processes. It serves as a biochemical marker and analytical reagent in these settings .
Pharmaceutical Research
In pharmaceutical research, this compound acts as an inhibitor for prolyl-hydroxylase activity, effectively inhibiting collagen synthesis and breast cancer metastasis. It’s also used as a reference standard and calibration tool for HPLC and NMR spectroscopy .
Antibiotic Resistance
The compound has been evaluated for its efflux pump inhibitory (EPI) activity against drug-resistant Escherichia coli, which is essential for antibiotic resistance in bacteria .
Hypoxia Preconditioning
Ethyl 3,4-dihydroxybenzoate has been studied as a preconditioning agent against hypoxia-induced oxidative damage in L6 myoblast cells .
Adaptive Responses to Hypobaric Hypoxia
It has been explored for its efficacy in modulating adaptive responses to hypobaric hypoxia in rat brain, acting as a prolyl hydroxylase enzyme inhibitor .
Food and Beverage Industry
While specific details are not provided in the search results, Ethyl 3,4-dihydroxybenzoate is listed as having applications in the food and beverage industry .
Real-Time PCR
This compound is also mentioned in the context of real-time PCR applications, although further details are not specified .
Semiconductor Analysis
Lastly, Ethyl 3,4-dihydroxybenzoate finds use in semiconductor analysis, again with specific details not provided in the search results .
Each of these applications utilizes the unique properties of Ethyl 3,4-dihydroxybenzoate to facilitate various scientific and industrial processes.
Thermo Fisher Scientific ChemicalBook MDPI Journal of Physiological Sciences Journal of Physiological Sciences NB Innovation
Wirkmechanismus
Target of Action
EDHB primarily targets prolyl hydroxylase , an enzyme that plays a crucial role in the regulation of hypoxia-inducible factor (HIF) . It also interacts with NO synthase , which is involved in the production of nitric oxide .
Mode of Action
EDHB acts as an inhibitor of prolyl hydroxylase . It competes with the substrate α-ketoglutarate for prolyl-hydroxylase activity, effectively inhibiting the enzyme . Additionally, EDHB protects the myocardium by activating NO synthase and generating mitochondrial reactive oxygen species (ROS) .
Biochemical Pathways
The inhibition of prolyl hydroxylase by EDHB leads to the upregulation of HIF, a transcription factor that plays a key role in the cellular response to hypoxia . This results in the downregulation of vascular endothelial growth factor (VEGF), a marker of vascular permeability, and the upregulation of anti-inflammatory proteins hemoxygenase (HO-1) and metallothionein (MT-1) .
Result of Action
EDHB has been shown to have several effects at the molecular and cellular levels. It can reduce cerebral edema and downregulate brain NF-κB expression . It also curtails pro-inflammatory cytokines and cell adhesion molecules . Moreover, EDHB induces cell autophagy and apoptosis in esophageal squamous cell carcinoma (ESCC) cells .
Action Environment
The action of EDHB can be influenced by environmental factors such as hypoxia. For instance, EDHB has been shown to modulate adaptive responses to hypobaric hypoxia in rat brain . It’s also worth noting that EDHB is found in the testa of peanut seeds, suggesting that it may have evolved as a protective agent in certain plant environments .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 3,4-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPUBCVJHFXPOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057732 | |
| Record name | Ethyl protocatechuate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4-dihydroxybenzoate | |
CAS RN |
3943-89-3 | |
| Record name | Ethyl 3,4-dihydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3943-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl protocatechuate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3943-89-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl protocatechuate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,4-dihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL PROTOCATECHUATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YGJ96WTBG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Ethyl 3,4-dihydroxybenzoate (EDHB)?
A: EDHB acts as a competitive inhibitor of collagen prolyl 4-hydroxylases (CP4Hs), specifically targeting the α-ketoglutarate binding site. [, , , ]
Q2: What are the downstream effects of CP4H inhibition by EDHB?
A: Inhibition of CP4Hs by EDHB disrupts the hydroxylation of proline residues in collagen. This leads to the accumulation of under-hydroxylated procollagen chains that are unable to form stable triple helices and are subsequently degraded intracellularly. [, , ]
Q3: How does EDHB affect collagen deposition and fibrosis?
A: By inhibiting CP4H activity and disrupting collagen maturation, EDHB reduces collagen deposition and can potentially mitigate fibrosis. [, , , ]
Q4: Does EDHB impact other cellular processes besides collagen synthesis?
A: Research suggests that EDHB may influence autophagy, apoptosis, and cell cycle progression in certain cell types. [, , ] Additionally, it can modulate the expression of proteins involved in glucose metabolism, such as GLUT1 and enzymes in the glycolytic pathway. [, ]
Q5: Does EDHB affect HIF-1α, and if so, how does this impact its effects?
A: EDHB has been shown to stabilize HIF-1α, a transcription factor involved in the cellular response to hypoxia. This stabilization leads to the upregulation of HIF-1α target genes, including GLUT1 and heme oxygenase-1, contributing to its protective effects in certain contexts like hypoxia. [, , , ]
Q6: What is the molecular formula and weight of EDHB?
A: The molecular formula of EDHB is C9H10O4, and its molecular weight is 182.17 g/mol. []
Q7: Is there any spectroscopic data available to confirm the structure of EDHB?
A: Yes, the structure of EDHB has been confirmed using spectroscopic methods, including Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H NMR), and 13C Nuclear Magnetic Resonance (13C NMR). [, ]
Q8: Have any computational studies been conducted on EDHB?
A: Yes, molecular docking studies have been used to investigate the interaction of EDHB with its target protein, AcrB efflux pump, revealing potential binding interactions. []
Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of EDHB?
A: Studies indicate that systemically administered EDHB accumulates in the liver. It is metabolized to 3,4-dihydroxybenzoic acid, which also exhibits biological activity. []
Q10: Are there any known drug-transporter interactions associated with EDHB?
A: While the research papers do not provide specific details about EDHB's interactions with drug transporters, they suggest that EDHB might interfere with bacterial efflux pumps like AcrB. []
Q11: What cell-based assays have been used to study the effects of EDHB?
A: Various cell-based assays have been employed, including proliferation assays, wound healing assays, and assessments of collagen synthesis, autophagy, and apoptosis. [, , , , , , ]
Q12: In which animal models has EDHB been investigated?
A: EDHB has been studied in rodent models of various conditions, including fibrosis, cancer metastasis, liver ischemia-reperfusion injury, and liver regeneration. [, , , , , ]
Q13: Has EDHB been evaluated in clinical trials?
A13: No, the provided research papers do not mention any completed or ongoing clinical trials involving EDHB.
Q14: What are the potential therapeutic applications of EDHB based on current research?
A: EDHB has shown promise as a potential therapeutic agent for conditions characterized by excessive collagen deposition, such as fibrosis and certain cancers. [, , , , ] Additionally, its ability to enhance aerobic respiration and potentially improve physical performance warrants further investigation. []
Q15: What are the limitations of current research on EDHB and areas for future investigation?
A: Further research is needed to fully elucidate the long-term effects, safety profile, and potential for clinical translation of EDHB. Investigating specific SAR, optimizing drug delivery strategies, and conducting comprehensive toxicological studies are crucial next steps. [, ] Additionally, exploring the therapeutic potential of EDHB in other diseases involving collagen dysregulation and hypoxia could provide valuable insights.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1671042.png)

